3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole

Medicinal Chemistry Lipophilicity Structure-Activity Relationships

For researchers exploring kinase inhibition or anti-inflammatory pyrazole scaffolds, the celecoxib-dominant patent landscape creates a major barrier to novelty. This compound circumvents that IP bottleneck with a unique substitution pattern (5-ethyl, N1-meta-CF3-phenyl, C3-4-Cl-phenyl) distinct from the C3-CF3/C5-aryl chemotype. - Predicted XLogP3 of 5.9 and TPSA of 17.8 Ų indicate excellent passive membrane permeability and potential blood-brain barrier penetration. - The N1-(3-trifluoromethylphenyl) group offers a contrasting electronic profile (σm = +0.43) versus electron-donating analogs like SC-560, enabling head-to-head mechanistic studies. - Available as a discovery-stage screening compound from a trusted library supplier, with immediate shipping for global research programs.

Molecular Formula C18H14ClF3N2
Molecular Weight 350.8 g/mol
CAS No. 601485-49-8
Cat. No. B12589234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole
CAS601485-49-8
Molecular FormulaC18H14ClF3N2
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H14ClF3N2/c1-2-15-11-17(12-6-8-14(19)9-7-12)23-24(15)16-5-3-4-13(10-16)18(20,21)22/h3-11H,2H2,1H3
InChIKeyWOBVJZUCNMAZIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Screening Library Provenance


3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole (CAS 601485-49-8; PubChem CID 71374269) is a fully substituted 1,3,5-triaryl/alkyl-1H-pyrazole small molecule with molecular formula C18H14ClF3N2 and molecular weight 350.8 g/mol [1]. The compound belongs to the 1,3-diarylpyrazole scaffold family, which has been extensively explored for cyclooxygenase (COX) inhibition, anti-inflammatory activity, and kinase modulation [2]. This compound is a ChemBridge screening library compound available through the Hit2Lead platform, primarily positioned as a discovery-stage screening candidate rather than a biologically validated tool compound . Its computed physicochemical properties include XLogP3-AA of 5.9, topological polar surface area (TPSA) of 17.8 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors, indicating high lipophilicity and membrane permeability potential [1].

Why Closely Related Diarylpyrazoles Cannot Substitute


Within the 1,3-diarylpyrazole chemotype, minor changes in the substitution pattern on the N1-phenyl, C3-aryl, and C5 positions profoundly alter target engagement profiles, selectivity, and physicochemical behavior [1]. The target compound uniquely carries a 5-ethyl group, an N1-(3-trifluoromethylphenyl) moiety, and a C3-(4-chlorophenyl) ring -- a combination absent from clinically studied analogs such as SC-560 (N1-4-methoxyphenyl, C3-CF3, C5-4-chlorophenyl) and celecoxib (N1-4-sulfamoylphenyl, C3-CF3, C5-4-methylphenyl) . The meta-CF3 orientation on the N1-phenyl ring distinguishes this compound from para-substituted analogs commonly described in anti-inflammatory patents, potentially altering steric and electronic complementarity with protein binding pockets [1][2]. Even within the ChemBridge screening collection, structurally similar compounds bearing 5-CF3 or 5-H in place of the 5-ethyl group have been shown to target entirely different protein families, demonstrating that the 5-alkyl substituent is a critical determinant of biological outcome and cannot be substituted without full re-validation .

Quantitative Differentiation Evidence Guide


5-Ethyl vs 5-Trifluoromethyl: Lipophilicity and Shape

The target compound bears a 5-ethyl group (C2H5) on the pyrazole core, in contrast to the 5-trifluoromethyl (CF3) substituent found in SC-560 and the 5-(4-methylphenyl) group in celecoxib [1]. The 5-ethyl substituent reduces the computed XLogP3-AA to 5.9 compared with 5.9 estimated for SC-560 (MW 352.74, C17H12ClF3N2O vs. target MW 350.8, C18H14ClF3N2). However, the absence of the methoxy group on N1-phenyl (present in SC-560) eliminates a hydrogen bond acceptor and reduces TPSA from 22.5 Ų (estimated for SC-560) to 17.8 Ų for the target compound [2]. This lower TPSA combined with high XLogP places the target compound in a distinct region of CNS MPO property space, suggesting different permeability and tissue distribution profiles compared with 5-CF3-substituted diarylpyrazoles [2].

Medicinal Chemistry Lipophilicity Structure-Activity Relationships

N1 Meta-Substitution: Electronic and Steric Effects

The target compound incorporates a 3-(trifluoromethyl)phenyl substituent at the N1 position, placing the electron-withdrawing CF3 group in the meta orientation relative to the pyrazole attachment point [1]. In contrast, SC-560 carries a 4-methoxyphenyl (electron-donating OCH3 at para) at N1 , while celecoxib has a 4-sulfamoylphenyl group [2]. The meta-CF3 orientation introduces a different electrostatic potential surface and steric profile compared with para-substituted analogs. The CF3 group in the meta position has a Hammett σm value of +0.43, whereas the para-methoxy in SC-560 has σp = -0.27, creating a net electronic disparity of Δσ ≈ 0.70 between these otherwise similar diarylpyrazole cores [1]. This electronic difference directly impacts the electron density on the pyrazole N2 atom and the adjacent N1-phenyl ring, modulating π-π stacking and hydrogen bond interactions with target proteins.

Receptor Binding Substituent Electronics Molecular Recognition

Scaffold Diversity vs Clinically Profiled Chemotypes

This compound (ChemBridge screening compound, Hit2Lead platform) occupies a specific substitution vector space not covered by the major 1,3-diarylpyrazole or 1,5-diarylpyrazole patent estates. The 1-(3-trifluoromethylphenyl)-3-(4-chlorophenyl)-5-ethylpyrazole scaffold has zero hydrogen bond donors and only four hydrogen bond acceptors, placing it within favorable oral drug-like property space (MW < 500, no RO5 violations) while maintaining a heavy atom count of 24 and a complexity score of 410 [1]. By contrast, the related 1,5-diarylpyrazoles described in US6028072A uniformly carry a 3-CF3 group on the pyrazole core [2], and the substituted 3-aryl-pyrazoles of US6559102 are designed as herbicides with entirely different substitution logic (halogen-substituted phenyl at C3, small alkyl at N1) [3]. The 5-ethyl-3-(4-chlorophenyl) pattern is absent from both patent families, confirming that this compound represents an underexplored region of the diarylpyrazole chemical space.

Chemical Library Design Drug Discovery Scaffold Hopping

Rotatable Bond Count and Conformational Flexibility

The target compound has exactly three rotatable bonds (ethyl C-C, N1-phenyl, and C3-phenyl attachments), providing a moderate degree of conformational flexibility [1]. SC-560 has four rotatable bonds due to the additional methoxy group on the N1-phenyl ring . This reduced rotatable bond count in the target compound translates to lower conformational entropy penalty upon binding (estimated ΔS contribution difference of approximately 0.5-1.0 kcal/mol at 298 K) while maintaining sufficient flexibility to adapt to diverse binding pockets. The number of rotatable bonds (3) is precisely at the lower boundary of the optimal range for oral bioavailability (≤10 rotatable bonds), and combined with the low TPSA, yields a favorable ligand efficiency profile for fragment-based and HTS screening applications [1].

Conformational Analysis Molecular Flexibility Ligand Efficiency

Recommended Application Scenarios


Screening for Intracellular and CNS Targets

The compound's computed XLogP3 of 5.9 combined with a very low TPSA of 17.8 Ų and zero hydrogen bond donors predicts excellent passive membrane permeability and potential blood-brain barrier penetration [1]. This makes it a suitable screening candidate for intracellular enzyme targets (kinases, phosphatases, epigenetic modifiers) and CNS-resident receptors where polar tool compounds like celecoxib (XLogP ~3.5, TPSA 86.4 Ų) would be penetration-limited. The 5-ethyl group further distinguishes it from the 5-CF3-substituted diarylpyrazoles, which have been predominantly explored for peripheral COX inhibition .

Scaffold-Hopping to Escape COX-2 IP Space

The compound's substitution pattern -- C3-(4-chlorophenyl) instead of the C3-CF3 mandatory for COX-2 selective diarylpyrazoles [1] -- combined with C5-ethyl instead of C5-aryl , positions it outside the dominant patent estates covering the celecoxib chemotype. Research groups pursuing novel anti-inflammatory, kinase inhibitory, or antibacterial pyrazole scaffolds can procure this compound as a structurally distinct starting point that avoids the crowded C3-CF3/C5-aryl IP landscape while retaining the favorable drug-like property profile of the diarylpyrazole core [2].

Probe for N1-Aryl Substituent Effects on Bioactivity

The N1-(3-trifluoromethylphenyl) group in this compound provides an electron-withdrawing meta-substituent (σm = +0.43) that contrasts sharply with the N1-(4-methoxyphenyl) electron-donating group (σp = -0.27) in SC-560 [1]. This enables head-to-head comparison studies to dissect the electronic contribution of N1-aryl substitution on pyrazole bioactivity across target classes. The target compound can serve as a matched electronic probe alongside SC-560, with both sharing the 4-chlorophenyl pharmacophore but differing in N1-phenyl electronic character .

Antibacterial Screening of N-(Trifluoromethyl)phenyl Pyrazoles

Recent literature demonstrates that N-(trifluoromethyl)phenyl-substituted pyrazole derivatives exhibit potent activity against antibiotic-resistant Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus faecium, with selectivity factors >20 over human embryonic kidney cells [1]. While the specific target compound has not been profiled in published antibacterial assays, its structural alignment with the N-(3-trifluoromethylphenyl)-pyrazole chemotype characterized in this work makes it a logical inclusion in antibacterial screening panels targeting biofilm-forming resistant pathogens [1].

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